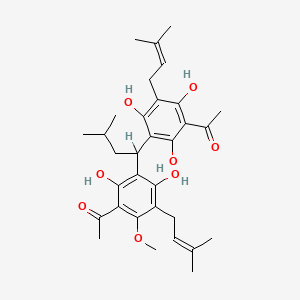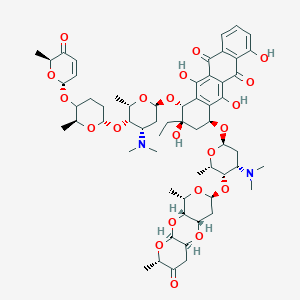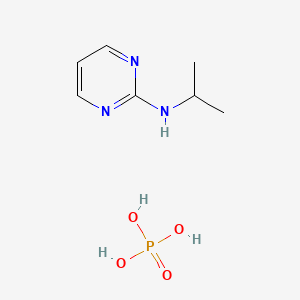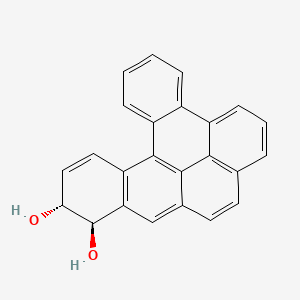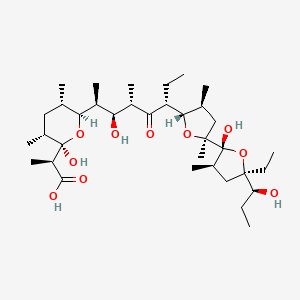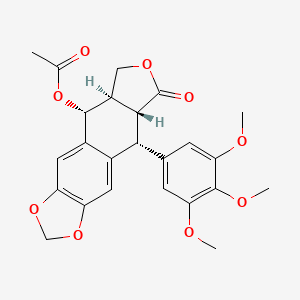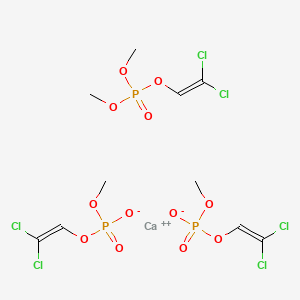![molecular formula C15H16N6 B1206131 N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound has been a subject of interest in chemical synthesis and transformation studies. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone led to the formation of related compounds like 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, showcasing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003). Moreover, the synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines revealed the formation of aryl-substituted derivatives and the study of hydrolysis, oxidation, reduction, and alkylation of these compounds, adding to the understanding of their reactivity and potential applications (Lipson et al., 2006).
Biomedical Studies
The compound and its derivatives have been explored for potential biomedical applications. For instance, 2-Amino[1,2,4]triazolo[1,5-c]quinazolines, structurally similar to the compound , were identified as potent adenosine receptor antagonists, with synthetic strategies devised to access a broad range of derivatives including novel polyheterocyclic compounds. These studies led to the discovery of potent and selective antagonists, highlighting the potential biomedical applications of these compounds (Burbiel et al., 2016).
Synthetic Methodologies
Several studies have focused on developing novel synthetic methodologies for compounds structurally related to N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine. For example, a study demonstrated the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one ring systems under solvent-free conditions, highlighting an approach that contributes to green chemistry and offers a potential pathway for creating related compounds (Shaabani et al., 2006).
Propiedades
Nombre del producto |
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine |
|---|---|
Fórmula molecular |
C15H16N6 |
Peso molecular |
280.33 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C15H16N6/c1-2-7-13-12(6-1)14(21-15(20-13)18-10-19-21)17-9-11-5-3-4-8-16-11/h3-5,8,10,17H,1-2,6-7,9H2 |
Clave InChI |
BMHHHRRRVQZUHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=NC=NN3C(=C2C1)NCC4=CC=CC=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



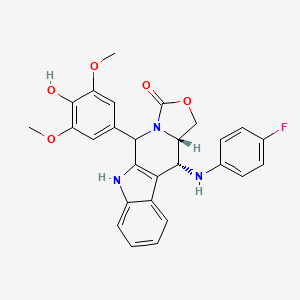

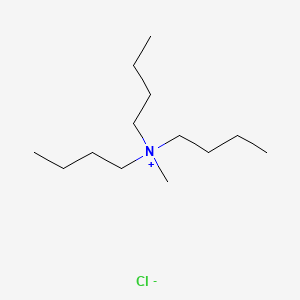
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)
